molecular formula C12H18N2O B15319070 (r)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol

(r)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol

Cat. No.: B15319070
M. Wt: 206.28 g/mol
InChI Key: HAVQZUGUHLDTBY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is a chiral compound belonging to the class of indoline derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an indoline ring system. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indoline ring system, which can be achieved through various methods such as the Fischer indole synthesis or the Bischler-Napieralski reaction.

    Functional Group Introduction: The introduction of the amino and hydroxyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of an indoline derivative with an appropriate amine and alcohol under basic conditions can yield the desired product.

    Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indoline ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-2-(1-propylindolin-5-yl)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.

    2-Amino-2-(1-butylindolin-5-yl)ethan-1-ol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

The uniqueness of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can result in different biological and chemical properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2R)-2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol

InChI

InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3/t11-/m0/s1

InChI Key

HAVQZUGUHLDTBY-NSHDSACASA-N

Isomeric SMILES

CCN1CCC2=C1C=CC(=C2)[C@H](CO)N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C(CO)N

Origin of Product

United States

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